molecular formula C16H17N5O B2606091 N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine CAS No. 928336-02-1

N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine

Cat. No. B2606091
CAS RN: 928336-02-1
M. Wt: 295.346
InChI Key: CBTKYOQQQRPKHO-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis Techniques

Several studies have explored novel synthesis techniques for imidazo[1,2-a]pyridines, which may be related to or could potentially involve compounds similar to N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine. A metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions has been developed, affording imidazo[1,5-a]pyridines in good to excellent yields through oxidative C-N couplings and one oxidative dehydrogenation process (V. Snieckus & P. Richardson, 2013). Another study described a copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a simple strategy for the synthesis of imidazo[1,2-a]pyridines from readily available acetophenones and 2-aminopyridines (Kasiviswanadharaju Pericherla et al., 2013).

Potential for Drug Synthesis

The synthesis methodologies for imidazo[1,2-a]pyridines, similar to this compound, may contribute to the development of new pharmaceutical compounds. For instance, a copper-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine under oxidative conditions utilizing ethyl tertiary amines as carbon sources shows broad substrate scope, good functional group tolerance, and diversified products, indicating the potential for creating various pharmacologically active molecules (C. Rao et al., 2017).

Chemical Properties and Applications

The chemical properties of imidazo[1,2-a]pyridines, including those of this compound, are of interest due to their potential applications in medicinal chemistry and materials science. For example, an electrochemical oxidative C-H/N-H cross-coupling for C-N bond formation with hydrogen evolution presents a metal catalyst-free and exogenous-oxidant-free condition for synthesizing C-3 aminated imidazo[1,2-a]pyridines, demonstrating an environmentally friendly approach to constructing these compounds (Yi Yu et al., 2019).

properties

IUPAC Name

N-(oxan-4-yl)-3-pyridin-3-ylimidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-2-12(10-17-7-1)14-11-18-16-4-3-15(20-21(14)16)19-13-5-8-22-9-6-13/h1-4,7,10-11,13H,5-6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTKYOQQQRPKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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